4-Amino-4-deoxy-D-glucopyranose
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Overview
Description
4-Amino-4-deoxy-D-glucopyranose is a derivative of glucose, where the hydroxyl group at the fourth carbon is replaced by an amino group. This compound is a pivotal entity in various biochemical and industrial applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4-deoxy-D-glucopyranose typically involves the selective amination of glucose derivatives. One common method is the reduction of 4-nitro-4-deoxy-D-glucopyranose using hydrogen in the presence of a palladium catalyst. Another approach involves the use of azide intermediates, where 4-azido-4-deoxy-D-glucopyranose is reduced to the amino compound using hydrogenation techniques .
Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation processes. The starting material, 4-nitro-4-deoxy-D-glucopyranose, is synthesized from glucose through nitration and subsequent reduction steps. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-4-deoxy-D-glucopyranose undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typical.
Substitution: Halogenating agents or acylating agents are often employed.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of N-substituted glucopyranose derivatives.
Scientific Research Applications
4-Amino-4-deoxy-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a substrate for studying enzyme kinetics and mechanisms, particularly those involving glycosidases.
Medicine: Investigated for its potential in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses
Mechanism of Action
The mechanism of action of 4-Amino-4-deoxy-D-glucopyranose involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group allows it to form hydrogen bonds and ionic interactions, facilitating its binding to active sites of enzymes. This binding can inhibit or modulate enzyme activity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
2-Amino-2-deoxy-D-glucopyranose (Glucosamine): Similar structure but with the amino group at the second carbon.
N-Acetyl-D-glucosamine: An acetylated derivative of glucosamine.
Chitosan: A polymer composed of β-(1→4)-linked 2-amino-2-deoxy-D-glucopyranose units.
Uniqueness: 4-Amino-4-deoxy-D-glucopyranose is unique due to the position of the amino group at the fourth carbon, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it particularly valuable in specific synthetic and research applications.
Biological Activity
4-Amino-4-deoxy-D-glucopyranose (also known as 4-amino-4-deoxy-D-glucose) is a significant derivative of glucose, characterized by the substitution of the hydroxyl group at the fourth carbon with an amino group. This modification imparts unique biological activities and makes it a valuable compound in various biochemical applications, including medicinal chemistry, enzymology, and industrial processes.
Chemical Structure:
The chemical structure of this compound can be represented as follows:
This compound retains the pyranose ring structure typical of glucose but exhibits distinct reactivity due to the presence of the amino group.
Synthesis Methods:
The synthesis of this compound typically involves:
- Amination of Glucose Derivatives: Common methods include the reduction of 4-nitro-4-deoxy-D-glucopyranose using hydrogen in the presence of palladium catalysts.
- Hydrogenation Processes: Industrially, large-scale hydrogenation processes are employed to enhance yield and purity from precursor compounds like 4-nitro-4-deoxy-D-glucopyranose.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The amino group allows for:
- Hydrogen Bonding: Facilitating binding to active sites on enzymes.
- Ionic Interactions: Modulating enzyme activity, which can lead to inhibition or activation depending on the context.
Enzymatic Interactions
Research has demonstrated that this compound serves as a substrate for various glycosidases, particularly β-N-acetylhexosaminidases. These enzymes exhibit "wobbling specificity," allowing them to cleave substrates in both gluco- and galacto-configurations. The compound has been shown to be hydrolyzed effectively by fungal β-N-acetylhexosaminidases, indicating its potential utility in enzyme kinetics studies .
Antimicrobial Potential
Recent studies have explored the antimicrobial properties of derivatives of this compound. For instance, certain fluorinated derivatives have demonstrated significant activity against resistant bacterial strains. The mechanism involves interference with cell wall synthesis and modulation of key metabolic pathways in pathogenic bacteria .
Case Studies
- Antitumor Activity:
- Anti-inflammatory Effects:
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound | Structural Modification | Biological Activity |
---|---|---|
2-Amino-2-deoxy-D-glucose (Glucosamine) | Amino group at second carbon | Widely used as a supplement for joint health |
N-Acetyl-D-glucosamine | Acetylated amino sugar | Involved in chitin synthesis; anti-inflammatory |
Chitosan | Polymer of glucosamine units | Antimicrobial properties; wound healing |
The unique positioning of the amino group at the fourth carbon distinguishes this compound from its analogs, providing it with distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H13NO5 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
5-amino-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C6H13NO5/c7-3-2(1-8)12-6(11)5(10)4(3)9/h2-6,8-11H,1,7H2 |
InChI Key |
BXZVZSSSRTUQJP-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)N)O |
Origin of Product |
United States |
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